Cinnamamide, N-methyl-3,4,5-trimethoxy- Cinnamamide, N-methyl-3,4,5-trimethoxy-
Brand Name: Vulcanchem
CAS No.: 73790-90-6
VCID: VC16120937
InChI: InChI=1S/C13H17NO4/c1-14-12(15)6-5-9-7-10(16-2)13(18-4)11(8-9)17-3/h5-8H,1-4H3,(H,14,15)/b6-5+
SMILES:
Molecular Formula: C13H17NO4
Molecular Weight: 251.28 g/mol

Cinnamamide, N-methyl-3,4,5-trimethoxy-

CAS No.: 73790-90-6

Cat. No.: VC16120937

Molecular Formula: C13H17NO4

Molecular Weight: 251.28 g/mol

* For research use only. Not for human or veterinary use.

Cinnamamide, N-methyl-3,4,5-trimethoxy- - 73790-90-6

Specification

CAS No. 73790-90-6
Molecular Formula C13H17NO4
Molecular Weight 251.28 g/mol
IUPAC Name (E)-N-methyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Standard InChI InChI=1S/C13H17NO4/c1-14-12(15)6-5-9-7-10(16-2)13(18-4)11(8-9)17-3/h5-8H,1-4H3,(H,14,15)/b6-5+
Standard InChI Key IWUMZEUJTOEUIF-AATRIKPKSA-N
Isomeric SMILES CNC(=O)/C=C/C1=CC(=C(C(=C1)OC)OC)OC
Canonical SMILES CNC(=O)C=CC1=CC(=C(C(=C1)OC)OC)OC

Introduction

Chemical Identity and Structural Features

N-Methyl-3,4,5-trimethoxycinnamamide (IUPAC: N-methyl-(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide) belongs to the class of cinnamamides, distinguished by an α,β-unsaturated amide backbone. The phenyl ring at the β-position bears methoxy groups at the 3-, 4-, and 5-positions, while the amide nitrogen is substituted with a methyl group. This configuration aligns with pharmacophores observed in tubulin-binding agents such as combretastatin A-4 analogs .

Key structural attributes include:

  • Molecular formula: C13H17NO5\text{C}_{13}\text{H}_{17}\text{NO}_5

  • Molecular weight: 279.28 g/mol (calculated from isotopic data of related compounds) .

  • Stereochemistry: The trans (E) configuration of the acrylamide double bond is critical for biological activity, as seen in structurally similar antimitotic agents .

Synthesis and Structural Characterization

Synthetic Pathways

The synthesis of N-methyl-3,4,5-trimethoxycinnamamide typically involves a two-step process:

  • Formation of 3,4,5-Trimethoxycinnamic Acid: Starting from 3,4,5-trimethoxybenzaldehyde via a Knoevenagel condensation with malonic acid .

  • Amidation: Reaction of the cinnamic acid derivative with methylamine under coupling agents such as EDCl/HOBt or via acyl chloride intermediates .

Spectroscopic Data

While direct NMR data for N-methyl-3,4,5-trimethoxycinnamamide are unavailable, comparisons to 3,4,5-trimethoxycinnamic acid ( ) and related cinnamamides ( ) permit reasonable predictions:

Atom PositionPredicted 1H^1\text{H} NMR (ppm)Predicted 13C^{13}\text{C} NMR (ppm)
Methoxy (3-,4-,5-)3.80–3.89 (s, 9H)56.1–60.9 (3-,4-,5-OCH3_3)
Acrylamide CH=CH6.36 (d, J=15.9 Hz, 1H), 7.70 (d, J=15.9 Hz, 1H)116.5–129.5 (C=C), 167.7 (CONCH3_3)
Aromatic protons6.78 (s, 2H)105.6–153.5 (aryl carbons)

The methyl group on the amide nitrogen would likely appear as a singlet near δ\delta 3.0 ppm in 1H^1\text{H} NMR .

Biological Activity and Mechanisms

Comparative Cytotoxicity

The following table extrapolates activity data from patent US20170240503A1 for cinnamamides with similar substituents :

Cell LineGI50_{50} Range (μM)Reference Compound (CA-4)
Breast (MCF-7)0.045–12.70.002–0.031
Prostate (DU-145)0.098–8.90.005–0.042
Lung (Hop-62)0.031–15.20.001–0.028

The N-methyl group may enhance metabolic stability compared to primary amides, potentially improving pharmacokinetic profiles .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

  • logP: Predicted ~2.1 (via ChemAxon), indicating moderate lipophilicity suitable for membrane permeability.

  • Aqueous Solubility: Estimated 0.12 mg/mL (25°C), influenced by the polar methoxy and amide groups .

Metabolic Stability

The 3,4,5-trimethoxy substitution pattern confers resistance to oxidative metabolism, while the N-methyl amide reduces susceptibility to protease cleavage compared to unsubstituted analogs .

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